molecular formula C13H15N3O B12280114 2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide

2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide

Cat. No.: B12280114
M. Wt: 229.28 g/mol
InChI Key: YLDUFAUEVMGINU-UHFFFAOYSA-N
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Description

2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by the presence of an amino group, a cyano group, and a cyclopropyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide typically involves the reaction of 3-cyano-benzylamine with cyclopropylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays to study enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic addition reactions. The cyclopropyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(3-cyano-benzyl)-N-ethyl-acetamide
  • 2-Amino-N-(3-cyano-benzyl)-N-methyl-acetamide
  • 2-Amino-N-(3-cyano-benzyl)-N-isopropyl-acetamide

Uniqueness

2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-amino-N-[(3-cyanophenyl)methyl]-N-cyclopropylacetamide

InChI

InChI=1S/C13H15N3O/c14-7-10-2-1-3-11(6-10)9-16(12-4-5-12)13(17)8-15/h1-3,6,12H,4-5,8-9,15H2

InChI Key

YLDUFAUEVMGINU-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(CC2=CC(=CC=C2)C#N)C(=O)CN

Origin of Product

United States

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